![molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3](/img/structure/B146168.png)
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one
描述
The compound "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" appears to be a complex organic molecule, likely featuring a bicyclic structure with a ketone functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of related cyclohexane derivatives can involve multi-step processes, as seen in the synthesis of trans-4-(N-acetylamido)cyclohexanol . This process starts with the acetylation of p-aminophenol, followed by a catalytic hydrogenation to yield a mixture of trans and cis isomers. The trans isomer is then isolated through recrystallization. Such methods could potentially be adapted for the synthesis of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" by modifying the starting materials and reaction conditions to incorporate the p-tolyl group and the bicyclic structure.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be characterized using spectroscopic techniques such as NMR . For instance, the sequence analysis of poly(ethylene/1,4-cyclohexanedimethylene terephthalate) copolymer using 1H and 13C NMR provides detailed information on the arrangement of cis- and trans-forms of cyclohexanedimethylene units . Similarly, the structure of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" could be elucidated using these NMR techniques to determine the configuration and conformation of the cyclohexane rings and the positioning of the p-tolyl group.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the viologen polymers described in one study exhibit photochromic properties due to the presence of the 4,4'-bipyridinium moiety . The reactivity of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" would likely be centered around the ketone group, which could undergo reactions such as nucleophilic addition or reduction. The presence of the p-tolyl group may also introduce additional reactivity, such as electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical properties of cyclohexane derivatives, such as solubility and phase behavior, can be studied using techniques like polarizing light microscopy and differential scanning calorimetry . The lyotropic liquid crystalline properties of certain cyclohexane-based polymers are influenced by their concentration in solution and the polarity of the solvent . The physical properties of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" would depend on its molecular structure, with factors such as the rigidity of the bicyclic system and the presence of the ketone group playing a role in its behavior in different environments.
科学研究应用
Electrolytic Reduction and Cleavage
The reduction and cleavage of compounds related to trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one have been studied, with a focus on cyclohexane-1,4-dione. This research explored the electrolytic reduction on a mercury electrode, yielding several products including dihydroxybicyclohexyl-dione and various cyclohexanediols, which are critical in understanding the electrochemical behavior of cyclohexanone compounds (Kariv & Cohen, 1972).
Electrocatalytic Oxidation
Investigations into diphosphine–polypyridyl complexes of ruthenium(II), which include derivatives of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, have shown potential in the electrocatalytic oxidation of organic compounds. This research is vital for understanding the redox potentials and the electron donating effects of such complexes (Sussuchi, Lima, & Giovani, 2006).
Isonitrile Complex Synthesis
The synthesis of isonitrile complexes, involving derivatives of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, has been explored. These studies focus on the structure determination of neutral and cationic pentahaloarylpalladium(II) isonitrile complexes, which is crucial for the development of organometallic chemistry (Usón, Forniés, Espinet, & Lalinde, 1981).
Epoxidation Studies
Research into the epoxidation of cyclohexene derivatives, closely related to trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, has been conducted. This includes studies on the stereochemistry of epoxidation products, providing insights into organic synthesis processes (Roll & Huitric, 1966).
Synthesis of Pharmaceutical Intermediates
The synthesis of trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, demonstrates the relevance of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one derivatives in pharmaceutical chemistry. This research covers the two-step synthesis processes and the effects of various factors on catalytic hydrogenation (Li Jia-jun, 2012).
Stereochemical Aspects
Investigations into stereochemical aspects of compound formations, such as allylic bis(trimethylsilyl)cyclohexenes, have provided insight into the conformation and reactivity of cyclohexene derivatives (Wickham & Kitching, 1983).
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
属性
IUPAC Name |
4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISRXVEAOLMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703109 | |
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one | |
CAS RN |
125962-80-3 | |
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



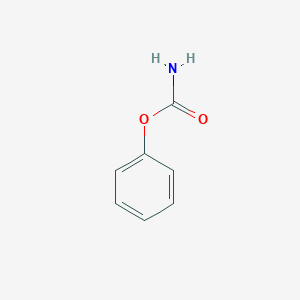

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

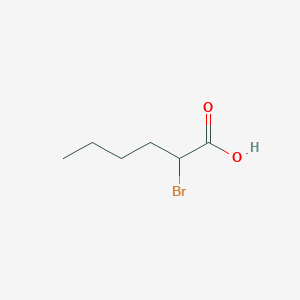
![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
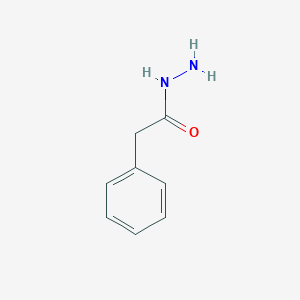
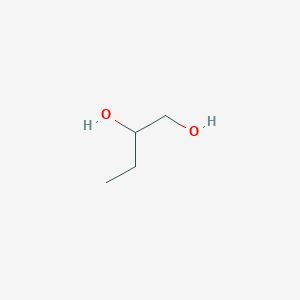
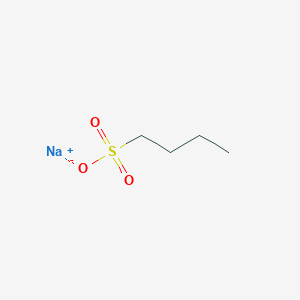
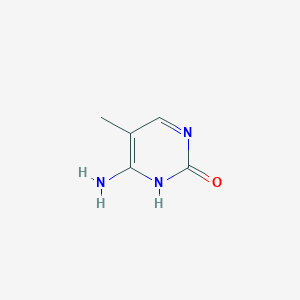
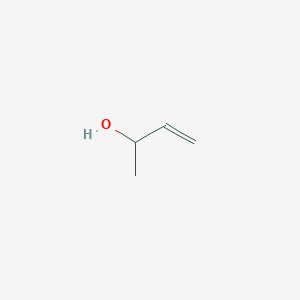
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
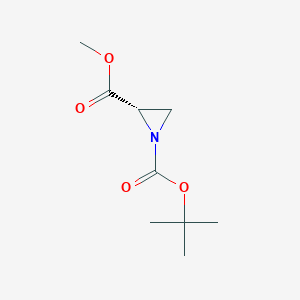
![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)